molecular formula C17H12BrN5O2 B3000681 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894053-92-0

5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Numéro de catalogue: B3000681
Numéro CAS: 894053-92-0
Poids moléculaire: 398.22
Clé InChI: VOFHRVBKCLYSGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core linked to a brominated furan carboxamide via a phenyl group. Its molecular formula is C₁₇H₁₂BrN₅O₂, with a molecular weight of 398.220 g/mol and a monoisotopic mass of 397.017437 g/mol . The phenyl linker at the 3-position distinguishes it from positional isomers and analogs with substitutions at other positions, influencing steric and electronic interactions in target binding.

Propriétés

IUPAC Name

5-bromo-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2/c1-10-20-21-16-8-5-13(22-23(10)16)11-3-2-4-12(9-11)19-17(24)14-6-7-15(18)25-14/h2-9H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHRVBKCLYSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyridazine rings. The process often utilizes various reagents and conditions to achieve the desired structure. Specific methods may include:

  • Condensation Reactions : Initial reactions between appropriate precursors to form the triazole core.
  • Substitution Reactions : Introducing functional groups such as bromine and carboxamide through nucleophilic substitutions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance:

  • Inhibition of Pathogenic Bacteria : Compounds similar to 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.21 µM to higher concentrations depending on the structural modifications .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 26 µM against lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is influenced by its structural components:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances antimicrobial properties
Triazole RingEssential for binding interactions
Furan Carboxamide GroupContributes to overall stability

Case Studies

  • Inhibition of Lipoxygenase : A related study evaluated compounds as inhibitors of lipoxygenase (15-LO), with some showing IC50 values of 9 μM and 12 μM . This suggests potential anti-inflammatory properties.
  • Molecular Docking Studies : Docking studies indicated strong binding interactions between the compound and key enzymes involved in cancer progression, suggesting mechanisms for its anticancer effects .

Comparaison Avec Des Composés Similaires

Triazolopyridazine Core Modifications

  • This substitution is critical in Lin28-1632, where it contributes to protein binding .
  • Positional Isomerism : The phenyl linker’s position (3 vs. 4) alters spatial orientation. For example, the 4-isomer may exhibit reduced steric hindrance in flat binding pockets compared to the 3-isomer.

Furan Carboxamide Variations

  • Bromine vs.
  • Acetamide Replacement : Lin28-1632 replaces the bromo-furan with an acetamide, simplifying the structure but reducing electrophilic reactivity, which may explain its specificity for Lin28 over kinases.

Physicochemical Properties

Property Target Compound 4-Positional Isomer Lin28-1632 Fluorophenyl Analog
Molecular Weight 398.220 398.220 297.318 367.30
LogP (Estimated) ~3.1 ~3.0 ~2.5 ~2.8
Hydrogen Bond Acceptors 7 7 5 6
Rotatable Bonds 5 5 4 7

The target compound’s higher LogP vs. Lin28-1632 reflects greater lipophilicity from the bromo-furan group.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., bromo-substituted furan) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the furan-2-carboxylic acid derivative and the triazolopyridazine-aniline intermediate .
    Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazolo-pyridazine substitution and amide bond integrity .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode, ±2 ppm accuracy) .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients to assess purity (>95%) .
  • X-ray crystallography : For unambiguous structural confirmation, particularly if polymorphism impacts biological activity .

Q. What safety precautions are recommended during handling?

  • Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical splash goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    No specific GHS hazards are reported for structurally related triazolopyridazines, but assume acute toxicity (Category 4) as a precaution .

Q. How is the solubility profile of this compound determined for in vitro assays?

  • Solvent screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
  • LogP measurement : Reverse-phase HPLC to estimate hydrophobicity, critical for membrane permeability predictions .
  • pH-dependent stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours, followed by LC-MS to assess degradation .

Q. What in vitro assays are used for initial biological activity screening?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ luminescence-based detection .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to estimate half-life (t₁/₂) and intrinsic clearance .

Advanced Research Questions

Q. How do structural modifications influence the compound’s structure-activity relationship (SAR)?

  • Bromo-substitution : Enhances electrophilic reactivity, improving kinase binding affinity but potentially increasing off-target effects .
  • Triazolo-pyridazine core : The 3-methyl group stabilizes the planar conformation, optimizing π-π stacking with hydrophobic kinase pockets .
  • Furan carboxamide : The 2-position carbonyl acts as a hydrogen bond acceptor, critical for ATP-binding site interactions .
    Comparative studies with 5-fluoro or 5-chloro analogs show reduced potency, highlighting the bromo group’s unique electronic effects .

Q. What strategies address solubility limitations in in vivo studies?

  • Prodrug design : Introduce phosphate or acetyl groups to the furan ring for enhanced aqueous solubility, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability and reduce renal clearance .
  • Co-solvent systems : Combine DMSO with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in aqueous formulations .

Q. How can contradictory data in kinase inhibition assays be resolved?

  • Assay validation : Confirm kinase purity (SDS-PAGE) and activity (positive controls like staurosporine) to rule out batch variability .
  • Cellular context : Compare results in cell-free vs. cell-based assays; off-target effects in cells may mask true potency .
  • Molecular docking : Use X-ray structures (e.g., PDB: 38P) to identify binding pose discrepancies caused by protein flexibility .

Q. What computational tools predict metabolic hotspots for lead optimization?

  • ADMET predictors : SwissADME or Schrödinger’s QikProp to identify sites prone to CYP450 oxidation (e.g., methyl groups on triazolo-pyridazine) .
  • MD simulations : GROMACS for assessing conformational stability in aqueous vs. lipid environments, guiding substituent modifications .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic centers susceptible to glutathione conjugation .

Q. How is synthetic yield optimized for gram-scale production?

  • Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings, reducing catalyst loading to 0.5 mol% while maintaining >85% yield .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., triazolo-pyridazine cyclization) .
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) using software like MODDE® .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.